10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide Carbamazepine EP Impurity G is an impurity of Carbamazepine, a medication used in the treatment of epilepsy and neuropathic pain.
Brand Name: Vulcanchem
CAS No.: 59690-97-0
VCID: VC21351389
InChI: InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

CAS No.: 59690-97-0

Cat. No.: VC21351389

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide - 59690-97-0

Specification

CAS No. 59690-97-0
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 5-bromobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
Standard InChI Key FGWUKVYDIGVLTD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br
Canonical SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br

Introduction

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound with significant interest in both chemical and biological research. It is structurally related to carbamazepine, a well-known anticonvulsant and mood stabilizer. This compound's unique structure, featuring a dibenzoazepine core with a bromine substitution at the 10-position and a carboxamide group at the 5-position, contributes to its potential biological activity and chemical reactivity.

Synthesis and Preparation

The synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the bromination of carbamazepine. Common methods use bromine or N-bromosuccinimide (NBS) as the brominating agents in organic solvents like chloroform or dichloromethane. Industrial production scales up these methods, often utilizing continuous flow reactors to maintain consistent conditions and improve yield and purity.

Biological Activity and Applications

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide exhibits significant anticonvulsant activity, similar to carbamazepine, by interacting with sodium channels in the nervous system. This interaction inhibits repetitive neuronal firing, beneficial for controlling seizures and other neurological conditions .

Applications:

  • Chemistry: Used as a reference standard in analytical chemistry.

  • Biology: Studied for interactions with proteins and enzymes.

  • Medicine: Potential therapeutic effects in epilepsy, cancer, Alzheimer’s disease, and Parkinson’s disease.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaPrimary Use
Carbamazepine298-46-4C₁₅H₁₂N₂OAnticonvulsant, Mood Stabilizer
10,11-Dihydrocarbamazepine36507-30-3C₁₅H₁₄N₂OMetabolite of Carbamazepine
Oxcarbazepine28721-07-5C₁₅H₁₂N₂O₃Anticonvulsant with fewer side effects
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide59690-97-0C₁₅H₁₁BrN₂OPotential anticonvulsant, research compound

Research Findings

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